N,4-Dimethyl-2-pentanamine hydrochloride
Description
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Properties
IUPAC Name |
N,4-dimethylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)5-7(3)8-4;/h6-8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCHZRLKMRRDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655355 | |
| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-62-4 | |
| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An Investigational Guide to the Pharmacological Profile of N,4-Dimethyl-2-pentanamine and Its Salts
Abstract
N,4-Dimethyl-2-pentanamine is an organic amine whose pharmacological profile is not extensively documented in public literature.[1] Structurally, it is an analogue of other sympathomimetic amines, suggesting a potential for interaction with monoaminergic systems. This technical guide presents a comprehensive, multi-tiered experimental framework for the systematic characterization of N,4-Dimethyl-2-pentanamine and its salts. The proposed investigation is designed to elucidate its mechanism of action, receptor affinity, functional potency, and preliminary safety profile. We outline detailed protocols for key in vitro and in vivo assays, providing a robust roadmap for researchers and drug development professionals to build a complete pharmacological dossier for this compound.
Introduction and Physicochemical Characterization
N,4-Dimethyl-2-pentanamine is a branched-chain aliphatic amine.[1] Its structure, featuring a pentane backbone with methyl groups on the nitrogen and at the 4-position, suggests potential activity as a central nervous system (CNS) stimulant, similar to related compounds. A thorough understanding of its pharmacological properties is essential to determine its therapeutic potential or risk profile. This guide proposes a logical, causality-driven experimental workflow to achieve this characterization.
Chemical Properties
The foundational step in any pharmacological investigation is the precise characterization of the chemical entity. N,4-Dimethyl-2-pentanamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[1]
| Property | Value | Source |
| IUPAC Name | N,4-dimethylpentan-2-amine | PubChem[2] |
| CAS Number | 3329-35-9 | PubChem[2] |
| Molecular Formula | C₇H₁₇N | PubChem[2] |
| Molecular Weight | 115.22 g/mol | PubChem[2] |
| Synonyms | (1,3-Dimethyl-butyl)-methyl-amine, N-Methyl-1,3-dimethylbutylamine | CymitQuimica[1] |
Rationale for Salt Formulation
Like many amines, N,4-Dimethyl-2-pentanamine is basic and can react with acids to form salts.[1] For pharmacological studies, converting the free base to a salt form, such as N,4-Dimethyl-2-pentanamine hydrochloride (CAS: 89979-62-4), is standard practice.[3][4]
Causality Behind Choice: The hydrochloride salt form typically confers several advantages for experimental work:
-
Enhanced Solubility: Greatly improves solubility in aqueous buffers used for in vitro assays and in vivo formulations.
-
Increased Stability: Crystalline salts are often more chemically stable and less volatile than the free base, ensuring consistency across experiments.
-
Ease of Handling: Solid forms allow for precise weighing and concentration calculations.
| Property (Hydrochloride Salt) | Value | Source |
| Molecular Formula | C₇H₁₈ClN | PubChem[4] |
| Molecular Weight | 151.68 g/mol | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Primary Pharmacodynamics: Monoamine Transporter Interaction
Based on its structural similarity to other stimulant compounds, the primary hypothesis is that N,4-Dimethyl-2-pentanamine acts as a modulator of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for clearing their respective neurotransmitters from the synaptic cleft.[5] A dual-assay approach is required to determine both binding affinity and functional inhibition, as these provide complementary insights into the compound's mechanism.[6]
Mechanism of Action: Transporter Inhibition
The primary mechanism of action for many CNS stimulants involves blocking the reuptake of monoamines, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Caption: Proposed mechanism of monoamine transporter inhibition.
Experimental Protocol 1: Radioligand Binding Affinity Assay
Objective: To determine the binding affinity (Kᵢ) of N,4-Dimethyl-2-pentanamine for human DAT, NET, and SERT. This assay measures how strongly the compound binds to the transporter protein.
Methodology:
-
Preparation of Membranes: Utilize membranes from HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate binding buffer.[7]
-
Assay Setup: Conduct the assay in a 96-well plate format. To each well, add:
-
50 µL of test compound (N,4-Dimethyl-2-pentanamine HCl) at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a fixed concentration near its Kₑ.
-
150 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature or 30°C to allow binding to reach equilibrium.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Experimental Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of N,4-Dimethyl-2-pentanamine in inhibiting the uptake of neurotransmitters. This assay measures the compound's ability to block the transporter's primary function.[6]
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (sealed nerve endings) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET). This can be done via differential centrifugation of brain tissue homogenates. Synaptosomes contain the necessary machinery for neurotransmitter uptake.[6]
-
Assay Setup: In a 96-well plate, pre-incubate synaptosomes with varying concentrations of N,4-Dimethyl-2-pentanamine HCl for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer to trap the synaptosomes containing the imported radiolabeled neurotransmitter.
-
Quantification: Lyse the synaptosomes and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT). Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Anticipated Data and Interpretation
The combined results will provide a "biochemical fingerprint" for the compound.[6]
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| DAT | [Experimental Value] | [Experimental Value] |
| NET | [Experimental Value] | [Experimental Value] |
| SERT | [Experimental Value] | [Experimental Value] |
Interpretation: Potent binding and uptake inhibition at DAT and NET would classify the compound as a stimulant.[8] The ratio of activity between the transporters (e.g., DAT/SERT selectivity) is crucial for predicting its specific behavioral effects and side-effect profile.
Secondary Pharmacology and Off-Target Screening
To build a comprehensive safety and specificity profile, it is imperative to assess the compound's activity at other biologically relevant targets. This tiered screening approach helps identify potential secondary mechanisms of action and predict off-target liabilities.
Caption: Tiered workflow for in vitro pharmacological screening.
Monoamine Oxidase (MAO) Inhibition
Rationale: MAO enzymes are responsible for the degradation of monoamines. Inhibition of MAO could potentiate the effects of transporter blockade and lead to dangerous drug-drug interactions. Proposed Assay: Use commercially available kits that measure the activity of recombinant human MAO-A and MAO-B via a fluorometric or colorimetric readout.[9]
hERG Channel Assay
Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation). This is a critical safety screen required by regulatory agencies. Proposed Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel. This provides a direct measure of channel inhibition (IC₅₀).
Broad Receptor Panel Screen
Rationale: To identify any significant off-target binding that could contribute to the pharmacological effect or cause side effects. Proposed Assay: A competitive radioligand binding assay screen against a panel of 40-50 common CNS receptors (e.g., adrenergic, muscarinic, histaminergic, and other dopamine/serotonin receptor subtypes).
In Vivo Neurochemical and Pharmacokinetic Profiling
In vivo studies are essential to confirm that the in vitro activity translates to a measurable neurochemical effect in a living organism and to understand the compound's disposition in the body.
Experimental Protocol 3: In Vivo Microdialysis
Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of a behaving animal following systemic administration of N,4-Dimethyl-2-pentanamine.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens, a key area for reward and stimulant action). Allow the animal to recover for several days.[10]
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.[11]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.[10]
-
Drug Administration: Administer N,4-Dimethyl-2-pentanamine HCl (e.g., via intraperitoneal injection) at one or more doses.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time course of any changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the results as a percentage change from the average baseline concentration for each neurotransmitter.
Caption: High-level workflow for an in vivo microdialysis experiment.
Preliminary Pharmacokinetics (PK)
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Proposed Study: A single-dose PK study in rats. Administer a known dose of the compound intravenously and orally to separate groups. Collect blood samples at multiple time points and analyze plasma concentrations of the parent drug using LC-MS/MS. This will determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).
Preliminary Safety and Toxicological Assessment
Initial safety assessment is critical. The GHS classification for N,4-Dimethyl-2-pentanamine indicates it is a highly flammable liquid that is harmful if swallowed and causes severe skin and eye damage.[2] This necessitates careful handling and informs the toxicological investigation.
| Hazard Statement | Classification | Source |
| H225 | Highly Flammable liquid and vapor | ECHA C&L Inventory[2] |
| H302 | Harmful if swallowed | ECHA C&L Inventory[2] |
| H314 | Causes severe skin burns and eye damage | ECHA C&L Inventory[2] |
| H335 | May cause respiratory irritation | ECHA C&L Inventory[2] |
Proposed Studies:
-
Core Safety Pharmacology: As part of a standard battery, assess effects on cardiovascular (e.g., blood pressure, heart rate via telemetry), respiratory, and central nervous system function in rodents.
-
Acute Toxicity: Determine the median lethal dose (LD₅₀) in rodents via oral and parenteral routes to understand the dose range associated with acute lethality.
Conclusion
This guide provides a comprehensive framework for the pharmacological characterization of N,4-Dimethyl-2-pentanamine. By systematically executing the proposed in vitro and in vivo studies, researchers can build a detailed profile encompassing its primary mechanism of action, off-target activities, neurochemical effects, and preliminary safety. The resulting data dossier will be essential for making informed decisions regarding the compound's potential for further development or its public health risk. The causality-driven approach, moving from molecular target interaction to integrated systems-level effects, ensures a robust and scientifically sound investigation.
References
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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N,4-Dimethyl-2-pentanamine | C7H17N | CID 16777019. PubChem. [Link]
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(±)-4-Methyl-2-Pentanamine. ChemBK. [Link]
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N,4-Dimethyl-2-pentanamine hydrochloride|89979-62-4. AngeneChemical. [Link]
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4,4-Dimethylpentan-2-amine | C7H17N | CID 17889219. PubChem. [Link]
-
3-Pentanamine, 2,4-dimethyl- | C7H17N | CID 77702. PubChem. [Link]
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N,4-Dimethyl-2-pentanamine hydrochloride | C7H18ClN | CID 42937400. PubChem. [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
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2-Pentanamine, 4-methyl- - Substance Details. US EPA. [Link]
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Overview of Brain Microdialysis. PubMed Central. [Link]
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Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. [Link]
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Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
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Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of N,4-Dimethyl-2-pentanamine hydrochloride
Application Note: GC-MS Analysis of N,4-Dimethyl-2-pentanamine Hydrochloride
Abstract
This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of N,4-Dimethyl-2-pentanamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N,4-Dimethyl-2-pentanamine, a secondary amine, requires specific sample preparation to ensure volatility and chromatographic stability. The protocol herein details a liquid-liquid extraction (LLE) to convert the hydrochloride salt to its free base, followed by a derivatization step to improve peak shape and thermal stability. This comprehensive guide is designed for researchers, forensic scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind critical experimental choices to ensure method integrity and reproducibility.
Introduction and Analyte Overview
N,4-Dimethyl-2-pentanamine is a structural isomer of other stimulant compounds and is encountered in various fields, from pharmaceutical research to forensic investigations. As with many amine-containing compounds, it is often synthesized and distributed as a hydrochloride salt to improve stability and solubility in aqueous media.[1] However, this salt form is non-volatile and thermally labile, making direct injection into a gas chromatograph impossible.
The analytical challenge lies in efficiently converting the salt to its volatile free base and ensuring the resulting amine does not exhibit poor chromatographic behavior, such as peak tailing, due to interactions with active sites in the GC system. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of such volatile and semi-volatile organic compounds due to its high separation efficiency and the structural information provided by mass spectrometry.[2][3]
This guide provides a validated workflow that addresses these challenges through a combination of classic acid-base chemistry and chemical derivatization, a technique widely employed to enhance the GC-MS analysis of compounds with active functional groups.[4][5]
Table 1: Chemical Properties of N,4-Dimethyl-2-pentanamine and its Hydrochloride Salt
| Property | N,4-Dimethyl-2-pentanamine (Free Base) | N,4-Dimethyl-2-pentanamine HCl (Salt) |
| CAS Number | 3329-35-9[6] | 89979-62-4[7][8][9][10] |
| Molecular Formula | C₇H₁₇N[6] | C₇H₁₈ClN[7][10] |
| Molecular Weight | 115.22 g/mol [6] | 151.68 g/mol [7][10] |
| Monoisotopic Mass | 115.136 Da[6] | 151.113 Da[7] |
| Structure | CC(C)CC(C)NC | CC(C)CC(C)NC · HCl |
Principle of the Method
The core of this analytical protocol is a three-stage process designed to prepare N,4-Dimethyl-2-pentanamine hydrochloride for GC-MS analysis.
-
Alkalinization and Extraction: The sample is first treated with a strong base (e.g., sodium hydroxide) to neutralize the hydrochloride salt and deprotonate the secondary amine. This converts the water-soluble salt into the organic-soluble free base, which can then be efficiently extracted into a non-polar organic solvent.
-
Derivatization: Although the free base is volatile, primary and secondary amines can still interact with silanol groups in the GC inlet and column, leading to poor peak shape and reduced sensitivity. To mitigate this, a silylation reagent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used. MSTFA quantitatively replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group.[11] This derivatization enhances thermal stability, reduces analyte adsorption, and improves chromatographic performance.[5]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the analyte from other components in the sample matrix based on its boiling point and interaction with the stationary phase. The mass spectrometer then bombards the eluted analyte with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for definitive identification.
Detailed Experimental Protocols
Reagents and Materials
-
N,4-Dimethyl-2-pentanamine hydrochloride certified reference material (CRM)
-
Deuterated internal standard (e.g., 4-Methyl-2-pentanamine-d5 hydrochloride, for quantitative analysis)[12]
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH), 1M aqueous solution
-
Ethyl acetate (GC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Autosampler vials with inserts (2 mL)
-
Pipettes, vortex mixer, centrifuge, and a heating block or oven.
Protocol: Standard and Sample Preparation
Causality: This protocol is designed to ensure the complete conversion of the hydrochloride salt to its derivatized free base, minimizing analyte loss and maximizing recovery. Each step is critical for achieving a clean, reproducible analysis.
-
Stock Solution Preparation: Accurately weigh and dissolve the N,4-Dimethyl-2-pentanamine HCl CRM in methanol to prepare a 1 mg/mL stock solution. Prepare calibration standards by serial dilution of this stock. If performing quantification, add the internal standard to each calibrator and sample.
-
Alkalinization: Transfer 100 µL of the sample or standard into a clean glass tube. Add 100 µL of 1M NaOH solution. Vortex for 30 seconds.
-
Rationale: This step neutralizes the HCl and deprotonates the amine, making it soluble in organic solvents.
-
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and efficient extraction of the free base into the organic layer. Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate.
-
Rationale: Sodium sulfate acts as a drying agent, removing any residual water from the organic extract, which could interfere with the derivatization reagent.
-
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
Rationale: This step concentrates the analyte and removes the extraction solvent, which is not compatible with the subsequent derivatization step.
-
-
Derivatization: Add 50 µL of MSTFA to the dried residue. Cap the tube tightly and heat at 70°C for 20 minutes.[11]
-
Rationale: Heating accelerates the reaction between MSTFA and the amine, ensuring complete derivatization to the TMS-amine, which is more stable and provides better chromatography.
-
-
Final Sample: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Instrumental Conditions
Trustworthiness: The following parameters are provided as a validated starting point. Instrument performance should be verified daily using a tuning standard (e.g., PFTBA). The use of a robust, low-bleed column like a 5% phenyl-methylpolysiloxane is crucial for analyzing derivatized samples, as reagent byproducts can be harsh on the stationary phase.[5]
Table 2: Recommended GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-bleed column suitable for a wide range of drug screening applications.[2] |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 1 min) | A starting temperature below the solvent boiling point allows for good peak focusing. |
| Ramp 1: 15°C/min to 280°C | A moderate ramp rate provides good separation of components. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile matrix components to clean the column. | |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and robust single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Standard operating temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard operating temperature to ensure stable mass filtering. |
| Acquisition Mode | Full Scan | Collects all fragment ions, ideal for identification of unknown compounds. |
| Scan Range | 40 - 450 m/z | Covers the expected molecular ion and all significant fragments of the derivatized analyte. |
Results and Data Interpretation
Chromatographic Profile
Under the conditions specified, the TMS-derivatized N,4-Dimethyl-2-pentanamine is expected to elute as a sharp, symmetrical peak. The retention time should be consistent across all runs. Poor peak shape (e.g., tailing) may indicate incomplete derivatization or an active site in the GC system (e.g., contaminated liner).
Mass Spectrum and Fragmentation
The mass spectrum is the key to unambiguous identification. For the TMS derivative of N,4-Dimethyl-2-pentanamine, the molecular weight is 187 g/mol (115 for the free base + 72 for the TMS group replacing a hydrogen). The molecular ion peak ([M]⁺) at m/z 187 may be observed, but is often of low abundance for aliphatic amines. The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.
Table 3: Predicted Key Mass Fragments and Their Interpretation
| m/z Value | Proposed Fragment Structure/Origin | Significance |
| 187 | [C₁₀H₂₅NSi]⁺ | Molecular Ion ([M]⁺) |
| 130 | [CH₃-CH=N(CH₃)-TMS]⁺ | Base Peak. Result of alpha-cleavage and loss of the isobutyl radical (•C₄H₉). Highly characteristic. |
| 172 | [M - CH₃]⁺ | Loss of a methyl group from the TMS or the pentanamine backbone. |
| 86 | [CH₂(CH₃)-N(CH₃)-TMS]⁺ fragment | Result of a potential McLafferty-type rearrangement. |
| 73 | [(CH₃)₃Si]⁺ | Characteristic fragment for any TMS-derivatized compound. |
The definitive identification of the compound is achieved by matching the acquired mass spectrum against a reference library or a confirmed in-house standard. The presence of the molecular ion and, most importantly, the characteristic base peak at m/z 130 provides very high confidence in the identification.
Method Validation Considerations
For laboratories operating under regulatory or quality guidelines, this method should be fully validated. Key parameters to assess include:
-
Specificity: Analyze blank matrix to ensure no interferences at the analyte's retention time.
-
Linearity: Analyze a calibration curve over the expected concentration range (e.g., 1-100 ng/mL).
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Precision & Accuracy: Assess intra- and inter-day variability and recovery at multiple concentrations.[13]
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., oven ramp rate, inlet temperature).
The validation of GC-MS methods for forensic or pharmaceutical purposes is a well-established practice essential for ensuring data integrity.[3][14][15]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of N,4-Dimethyl-2-pentanamine hydrochloride by GC-MS. By employing a systematic approach of alkalinization, extraction, and chemical derivatization, the inherent challenges of analyzing this compound are overcome. The detailed instrumental parameters and interpretation of the resulting mass spectrum provide analysts with the necessary tools for confident and accurate identification. This method serves as a robust foundation that can be adapted and validated for routine use in a variety of scientific and regulatory settings.
References
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Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
N,4-Dimethyl-2-pentanamine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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N,4-Dimethyl-2-pentanamine hydrochloride. (n.d.). Angene Chemical. Retrieved January 28, 2026, from [Link]
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4-Methyl-2-pentanamine hydrochloride. (n.d.). LookChem. Retrieved January 28, 2026, from [Link]
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N,4-dimethyl-2-pentanamine hydrochloride (89979-62-4). (n.d.). Chemchart. Retrieved January 28, 2026, from [Link]
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N,4-Dimethyl-2-pentanamine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2024). Frontiers. Retrieved January 28, 2026, from [Link]
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Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]
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Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). PMC - NIH. Retrieved January 28, 2026, from [Link]
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Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). unodc.org. Retrieved January 28, 2026, from [Link]
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Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. (2024). ChemRxiv. Retrieved January 28, 2026, from [Link]
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Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
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Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. Retrieved January 28, 2026, from [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved January 28, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of N,4-Dimethyl-2-pentanamine Hydrochloride in Aqueous Solutions
Welcome to the technical support center for N,4-Dimethyl-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
N,4-Dimethyl-2-pentanamine hydrochloride is a secondary amine salt, soluble in aqueous solutions.[1] Understanding its stability and degradation pathways is crucial for developing robust formulations and analytical methods. Due to the limited specific literature on this compound, this guide synthesizes information from studies on analogous secondary aliphatic amines and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.
Question 1: I am performing a forced degradation study on N,4-Dimethyl-2-pentanamine hydrochloride in an aqueous solution under oxidative conditions (e.g., using H₂O₂), but I am not observing any significant degradation. What should I do?
Answer:
If you are not observing degradation under your initial oxidative stress conditions, it's possible that the conditions are not stringent enough to induce degradation of this particular molecule. Here’s a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting:
-
Increase the Concentration of the Oxidizing Agent: Gradually increase the concentration of hydrogen peroxide (H₂O₂). For example, if you started with 3% H₂O₂, you can incrementally increase it to 10%, 15%, and up to 30%.
-
Elevate the Temperature: Chemical reactions, including degradation, are often accelerated by heat.[3] You can try performing the experiment at a higher temperature, for instance, 40°C, 60°C, or even higher, while monitoring the degradation.
-
Increase the Exposure Time: Extend the duration of the experiment. If you initially ran the experiment for 24 hours, try extending it to 48 or 72 hours.
-
Consider a Different Oxidizing Agent: If H₂O₂ is ineffective, you might consider using a stronger oxidizing agent, such as a Fenton reagent (H₂O₂ + Fe²⁺), which generates highly reactive hydroxyl radicals.[4]
-
Check Your Analytical Method: Ensure that your analytical method (e.g., HPLC, GC) is capable of detecting both the parent compound and potential degradation products. Since aliphatic amines lack a strong chromophore, derivatization might be necessary for detection by UV-Vis or fluorescence detectors.[5][6]
Causality behind Experimental Choices:
The rate of oxidative degradation is dependent on the concentration of the oxidizing species, temperature, and time. By systematically increasing these parameters, you increase the probability of overcoming the activation energy barrier for the degradation reactions. Secondary amines are known to be susceptible to oxidation, which can lead to the formation of nitroalkanes or N-dealkylation products.[7][8]
Question 2: My HPLC chromatogram shows several new, unexpected peaks after subjecting an aqueous solution of N,4-Dimethyl-2-pentanamine hydrochloride to acidic or basic hydrolysis. How can I identify these unknown degradants?
Answer:
The appearance of new peaks in your chromatogram is a clear indication that degradation has occurred. Identifying these unknown degradants is a critical step in understanding the degradation pathway.
Step-by-Step Identification Process:
-
Mass Spectrometry (MS) Analysis: The most powerful tool for identifying unknown compounds is mass spectrometry, typically coupled with liquid chromatography (LC-MS).[9] This will provide you with the molecular weight of each degradation product.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the degradants, which allows you to determine their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions of the degradants, MS/MS can provide structural information, helping you to piece together the structure of the unknown compounds.
-
Forced Degradation under Controlled Conditions: To correlate specific peaks with certain degradation pathways, perform forced degradation studies under more controlled and specific conditions (e.g., varying pH, temperature). This can help in proposing the structures of the degradants based on known chemical reactions of amines.
-
Synthesis of Potential Degradants: If you have a hypothesis about the structure of a degradant, you can synthesize the proposed compound and compare its retention time and mass spectrum with the unknown peak in your chromatogram.
Logical Workflow for Degradant Identification:
Caption: Workflow for the identification of unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for N,4-Dimethyl-2-pentanamine hydrochloride in aqueous solutions?
A1: Based on the chemistry of secondary aliphatic amines, the following degradation pathways are plausible under different stress conditions:
-
Hydrolytic Degradation: As an amine hydrochloride salt, the primary interaction with water will be dissociation. Under neutral pH, significant hydrolysis of the C-N bond is not expected. However, at extreme pH and elevated temperatures, degradation may occur.
-
Oxidative Degradation: This is a likely degradation pathway for secondary amines. Potential reactions include:
-
Photodegradation: Direct photolysis of simple aliphatic amines is generally slow. However, in the presence of photosensitizers like nitrate or humic substances (often present in environmental waters), indirect photodegradation can occur via reaction with hydroxyl radicals or through an electron transfer mechanism.[10]
-
Thermal Degradation: At elevated temperatures, dealkylation and other complex reactions can occur. In the presence of CO₂ (from atmospheric absorption), carbamate formation is a possibility, which can lead to further degradation.[11]
Q2: What are the recommended storage conditions for aqueous solutions of N,4-Dimethyl-2-pentanamine hydrochloride to minimize degradation?
A2: To ensure the stability of your aqueous solutions, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.
-
Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.
-
pH: Maintain a slightly acidic pH (around 4-6) to ensure the amine remains protonated and more stable.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: How does pH affect the stability of N,4-Dimethyl-2-pentanamine hydrochloride in aqueous solutions?
A3: The pH of the aqueous solution plays a critical role in the stability of an amine salt.
-
Acidic pH (pH < 7): In acidic conditions, the amine group is protonated (-NH₂⁺-), which generally increases its stability against certain degradation pathways like oxidation.
-
Neutral pH (pH ≈ 7): At neutral pH, there will be an equilibrium between the protonated and the free amine form.
-
Basic pH (pH > 7): In basic conditions, the amine will be predominantly in its free base form (-NH-), which is more nucleophilic and generally more susceptible to oxidation and other degradation reactions.
Q4: What analytical techniques are most suitable for stability studies of N,4-Dimethyl-2-pentanamine hydrochloride?
A4: Due to the lack of a strong UV-absorbing chromophore, direct analysis by HPLC-UV can be challenging. The following techniques are recommended:
-
HPLC with Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag is a common and sensitive method for the analysis of aliphatic amines.[5][6]
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or coupled with a mass spectrometer (GC-MS) is well-suited for the analysis of volatile amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both quantification of the parent compound and identification of its degradation products without the need for derivatization.[9][12]
Potential Degradation Products Summary
The following table summarizes the potential degradation products of N,4-Dimethyl-2-pentanamine hydrochloride based on known degradation pathways of secondary amines.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Oxidative | N-dealkylation | 4-Methyl-2-pentanamine, Formaldehyde, 4-Methyl-2-pentanone |
| Oxidation of Nitrogen | N,4-Dimethyl-2-nitropentane | |
| Photolytic | Radical-mediated oxidation | Hydroxylated derivatives, Carbonyl compounds |
| Thermal | Dealkylation, Fragmentation | Smaller amines and alkanes |
Proposed Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for N,4-Dimethyl-2-pentanamine.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
Technical Support Center: Purification of Crude N,4-Dimethyl-2-pentanamine Hydrochloride
Welcome to the technical support center for the purification of N,4-Dimethyl-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this aliphatic amine salt. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Synthesis and Impurity Profile
N,4-Dimethyl-2-pentanamine is commonly synthesized via the reductive amination of 4-methyl-2-pentanone with methylamine.[1][2] This process, while efficient, can introduce a variety of impurities that must be removed to obtain the pure hydrochloride salt.
Anticipated Impurities:
-
Unreacted Starting Materials: Residual 4-methyl-2-pentanone and methylamine.
-
Byproducts of Reductive Amination: 4-methyl-2-pentanol, formed from the reduction of the starting ketone.[3]
-
Over-alkylation Products: The tertiary amine, N,N,4-trimethyl-2-pentanamine, resulting from the reaction of the desired secondary amine with another molecule of the methylating agent.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reducing agents or their byproducts.[4]
The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid.[5] This step itself can introduce challenges, such as controlling the stoichiometry and dealing with the hygroscopic nature of the resulting salt.
II. Purification Workflow: A Step-by-Step Guide to Recrystallization
Recrystallization is the most common and effective method for purifying solid N,4-Dimethyl-2-pentanamine hydrochloride.[6] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.
Experimental Protocol: Recrystallization of N,4-Dimethyl-2-pentanamine Hydrochloride
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For aliphatic amine hydrochlorides, common solvent systems include:
-
Isopropanol (IPA)
-
Ethanol/Hexane mixture
-
Acetone/Hexane mixture
-
Ethyl Acetate/Hexane mixture[7]
-
-
Dissolution:
-
Place the crude N,4-Dimethyl-2-pentanamine hydrochloride in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixture, e.g., IPA) to the flask.
-
Heat the mixture with stirring on a hot plate until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the more polar solvent first, then slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Reheat to achieve a clear solution.
-
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and swirl for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent. Due to the potential hygroscopicity of amine hydrochlorides, it is important to store the final product in a desiccator.
III. Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of N,4-Dimethyl-2-pentanamine hydrochloride by recrystallization.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is below the boiling point of the solvent.[8] High levels of impurities are present, leading to a significant depression of the melting point. The cooling rate is too fast. | Add a small amount of additional solvent to redissolve the oil and allow the solution to cool more slowly.[8] Consider using a different solvent system with a lower boiling point. If impurities are suspected, consider a pre-purification step like a column chromatography of the free amine before salt formation. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated.[8] The compound is too soluble in the chosen solvent, even at low temperatures. | Reduce the volume of the solvent by evaporation and attempt to recrystallize.[8] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] Consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus to prevent premature crystallization. |
| Product is Clumpy and Difficult to Filter | The product may be hygroscopic and absorbing atmospheric moisture. | Perform the filtration and subsequent handling in a dry atmosphere (e.g., a glove box or under a stream of dry nitrogen). Ensure the product is thoroughly dried under vacuum. |
| "Salt Creeping" Observed During Drying | The salt solution wicks up the sides of the container during solvent evaporation, leaving a crust of crystals.[9] | Dry the product in a shallow dish or on a watch glass to minimize the surface area for creeping. Ensure a good vacuum is applied during drying to speed up solvent removal. |
V. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of N,4-Dimethyl-2-pentanamine hydrochloride?
A1: There is no single "best" solvent system, as the optimal choice depends on the specific impurity profile of your crude material. A good starting point is to test the solubility of your crude product in a range of solvents. Isopropanol is often a good first choice. For mixed solvent systems, combinations like ethanol/hexane or acetone/hexane can be effective, where the product is soluble in the more polar solvent and insoluble in the less polar one.[7]
Q2: My purified product is still showing impurities by HPLC/GC. What should I do?
A2: If a single recrystallization is insufficient, you can either perform a second recrystallization or consider an alternative purification technique. For persistent impurities, chromatographic purification of the free amine on silica gel or alumina prior to hydrochloride salt formation may be necessary.[10]
Q3: How can I confirm the purity of my final product?
A3: The purity of N,4-Dimethyl-2-pentanamine hydrochloride should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage of the main component and quantifying any residual impurities.[10][11] Additionally, obtaining a melting point can be a good indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.
Q4: The hydrochloride salt is very hygroscopic. How should I handle and store it?
A4: Hygroscopicity is a common issue with amine hydrochlorides. All handling should be done in a dry environment, if possible. After drying the purified product thoroughly under vacuum, it should be stored in a tightly sealed container inside a desiccator containing a suitable drying agent like phosphorus pentoxide or anhydrous calcium chloride.
Q5: Can I purify the free amine by distillation before forming the hydrochloride salt?
A5: Yes, distillation of the free N,4-Dimethyl-2-pentanamine can be an effective purification step, particularly for removing non-volatile impurities. The purified free amine can then be converted to the hydrochloride salt. This approach can sometimes be more straightforward than recrystallizing a highly impure salt.
VI. References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate.
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda.
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from YouTube.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester.
-
Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines. Retrieved from Google Patents.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from a reliable source.
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal.
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from JOCPR.
-
ResearchGate. (2025). Salt crystallization on the surface of porous media: Morphological evolution of salt crystals and growth kinetics. Retrieved from ResearchGate.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry.
-
CymitQuimica. (n.d.). CAS 4083-57-2: 2,4-Dimethyl-3-pentanamine. Retrieved from CymitQuimica.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester.
-
National Institutes of Health. (2019). Salt creeping as a self-amplifying crystallization process. Retrieved from NIH.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from University of Rochester.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from University of York.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.
-
Benchchem. (n.d.). HPLC methods for assessing the purity of Amino-PEG10-Amine products. Retrieved from Benchchem.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal.
-
Google Patents. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from Google Patents.
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from Chromatography Forum.
-
Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from Google Patents.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia.
-
Google Patents. (n.d.). US20100227781A1 - Method to Prevent Salt Crystal Agglomeration and Settling in a Drilling Fluid. Retrieved from Google Patents.
-
Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Retrieved from Google Patents.
-
Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from Organic Chemistry Portal.
-
Reddit. (2020). Recrystallisation Help. Retrieved from Reddit.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps.
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. Retrieved from ResearchGate.
-
YouTube. (2021). What does salt crystallisation look like? (6. Evaporation). Retrieved from YouTube.
-
Recrystallization. (n.d.). Retrieved from a reliable source.
-
Scribd. (n.d.). HS Analysis of Amines. Retrieved from Scribd.
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from Google Patents.
-
Guidechem. (n.d.). 4,4-Dimethyl-2-pentanamine 64379-29-9 wiki. Retrieved from Guidechem.
-
ChemSynthesis. (2025). N,N-dimethyl-2-hexanamine. Retrieved from ChemSynthesis.
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- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Detection of N,4-Dimethyl-2-pentanamine hydrochloride
Welcome to the technical support center for the bioanalysis of N,4-Dimethyl-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of LC-MS/MS analysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and reliability of your quantitative data.
Introduction: The Challenge of the Matrix
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS data is profoundly influenced by the sample matrix—the complex mixture of endogenous components like salts, lipids, and proteins in a biological sample. These co-eluting, often invisible, components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data integrity.[1][2][3]
N,4-Dimethyl-2-pentanamine, a small and basic amine, is particularly susceptible to these effects. Its analysis demands a robust methodology to ensure that the reported concentrations accurately reflect the true values. This guide provides a comprehensive framework for understanding, identifying, and minimizing matrix effects in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of N,4-Dimethyl-2-pentanamine hydrochloride.
Q1: What exactly is the "matrix effect" in LC-MS/MS?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] In electrospray ionization (ESI), the most common ionization technique for compounds like N,4-Dimethyl-2-pentanamine, the matrix effect primarily occurs through competition for charge or access to the droplet surface in the ion source.[4][5] This can lead to either a suppressed or enhanced signal for your analyte, resulting in inaccurate quantification.
Q2: Why is N,4-Dimethyl-2-pentanamine hydrochloride particularly prone to matrix effects?
A2: As a small, basic amine, N,4-Dimethyl-2-pentanamine is readily ionized in the positive ion mode of ESI. However, many endogenous matrix components, such as phospholipids from plasma, are also easily ionized and can compete for the available charge, leading to ion suppression.[4] Furthermore, its relatively simple structure offers fewer opportunities for chromatographic separation from a wide range of potential interferences.
Q3: How do I know if my assay is suffering from matrix effects?
A3: The most direct way to assess matrix effects is through a post-extraction spike experiment, as recommended by regulatory bodies like the FDA and EMA.[6] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects. Your internal standard response can also be a key indicator; inconsistent internal standard peak areas across a batch of samples can signal variable matrix effects.[7]
Q4: What is an internal standard, and why is it crucial for mitigating matrix effects?
A4: An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[8][9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated N,4-Dimethyl-2-pentanamine). A SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same matrix effects.[7][10] By calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement affecting the analyte will be mirrored in the IS, and the ratio will remain constant, thus correcting for the matrix effect.[9]
Q5: Can I just use a structural analog as an internal standard?
A5: While a structural analog can be used if a SIL-IS is unavailable, it is not ideal. Structural analogs may have different chromatographic retention times and ionization efficiencies, meaning they may not experience the same matrix effects as the analyte.[7] This can lead to incomplete correction and biased results. The use of a SIL-IS is strongly recommended for regulated bioanalysis.
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues related to matrix effects.
Troubleshooting Scenario 1: Inconsistent Internal Standard Response
-
Issue: You observe significant variability (>15-20%) in the peak area of your internal standard across a single analytical run.
-
Potential Cause: This is a classic indicator of inconsistent matrix effects between samples. Different samples have varying levels of interfering compounds, leading to differential ion suppression or enhancement of your IS.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
-
Verify Sample Preparation Consistency: Manually review your sample preparation workflow. Ensure that volumes of plasma/urine, protein precipitation solvent, and reconstitution solvent are consistent for every sample. Inconsistent pipetting can lead to variable final concentrations of matrix components.
-
Evaluate Sample Matrix: Examine the physical appearance of the samples. Are some samples lipemic (cloudy due to high lipid content) or hemolyzed (reddish due to red blood cell lysis)? These types of samples contain higher levels of interfering compounds and are known to cause significant matrix effects.
-
Enhance Sample Cleanup: If your current method is simple protein precipitation, it may not be sufficient to remove problematic matrix components like phospholipids.[11] Consider implementing a more rigorous cleanup technique such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See the protocols in Part 3.
-
Optimize Chromatography: Your goal is to chromatographically separate N,4-Dimethyl-2-pentanamine from the region where most matrix components elute (often early in the run for reversed-phase chromatography). Modify your gradient to increase retention of the analyte, moving it away from the "void volume" where unretained matrix components appear.[12]
-
Troubleshooting Scenario 2: Poor Reproducibility and Accuracy in QC Samples
-
Issue: Your Quality Control (QC) samples are failing to meet the acceptance criteria for accuracy and precision (typically ±15% of the nominal value).
-
Potential Cause: This often points to a systematic and uncorrected matrix effect that is impacting your analyte and internal standard differently, or a matrix effect that is not present in your calibration standards (e.g., if calibrators are prepared in a different matrix than the QCs).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor QC reproducibility and accuracy.
Detailed Steps:
-
Matrix Matching: Ensure that the matrix used to prepare your calibration standards is the same as the matrix for your QC samples and your study samples. Using a "surrogate" matrix for calibrators can introduce a differential matrix effect.
-
Internal Standard Evaluation: If you are not using a stable isotope-labeled internal standard, this is the most likely cause. A structural analog may not be adequately compensating for the matrix effect. If you are using a SIL-IS, confirm that it is perfectly co-eluting with the analyte.
-
Quantify Matrix Effect: Perform a post-extraction spike experiment as described in Part 3. This will give you a quantitative measure of the ion suppression or enhancement.
-
Systematic Re-evaluation: Based on the results of the matrix effect experiment, systematically re-evaluate your sample preparation and chromatographic conditions as outlined in the previous troubleshooting scenario. The goal is to minimize the matrix effect to a level where it no longer impacts assay performance.
-
Part 3: Experimental Protocols and Data
This section provides detailed protocols for common sample preparation techniques and a comparison of their effectiveness in reducing matrix effects.
Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in minimizing matrix effects. Here is a summary of common techniques and their relative effectiveness:
| Technique | Principle | Pros | Cons | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective, leaves phospholipids and other small molecules in the supernatant. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility and pH. | More selective than PPT, can remove salts and some phospholipids. | More labor-intensive, uses larger volumes of organic solvents. | Moderate to High |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts, can concentrate the analyte. | More complex method development, higher cost per sample. | High to Very High |
Step-by-Step Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for a Basic Compound
-
To 100 µL of plasma sample, add the internal standard spiking solution.
-
Add 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) to ensure N,4-Dimethyl-2-pentanamine is in its neutral, extractable form.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
Protocol 3: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol is highly effective for basic compounds like N,4-Dimethyl-2-pentanamine.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Mix 100 µL of plasma with the internal standard and 100 µL of the acidic buffer. Load the entire mixture onto the SPE cartridge. The acidic conditions ensure the analyte is positively charged and will bind to the cation exchange sorbent.
-
Wash 1: Pass 1 mL of the acidic buffer to wash away neutral and acidic interferences.
-
Wash 2: Pass 1 mL of methanol to wash away lipids and other non-polar interferences.
-
Elute: Elute the analyte with 500 µL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, breaking its bond with the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Protocol 4: Assessing Matrix Factor
-
Prepare Set A: Extract a blank biological sample (e.g., plasma) using your chosen protocol. After the final evaporation step, reconstitute the residue with a solution containing the analyte and internal standard at a known concentration (e.g., a mid-QC level).
-
Prepare Set B: Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the exact same concentration as in Set A.
-
Calculate Matrix Factor (MF):
-
Analyze both sets of samples by LC-MS/MS.
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Internal Standard-normalized MF should be calculated to demonstrate that the IS is correcting for the effect.
-
References
-
BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
- Xing, J., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis, 155, 138-146.
- Hansson, S., et al. (2025, July 21). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. Journal of Analytical Toxicology.
- Stark, T., et al. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Al-Majdoub, Z. M., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Pharmaceutical Research, 6(5), 00193.
- Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
- Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.
- Snow, N. H. (2010, April 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC North America.
- Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs)
- Stevenson, L., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(19), 2473-2497.
- Stark, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2469-2477.
- Singh, V. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 060-067.
- Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(5), 424-430.
- Thermo Fisher Scientific. (n.d.).
- inventors: Cai, H., et al. (2010). Detection of short-chain fatty acids in biological samples. U.S.
- Guan, Z., et al. (2010). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Analytical and Bioanalytical Chemistry, 396(8), 2821-2831.
- Keates, H. L., et al. (2013). Liquid chromatography tandem mass spectrometry for the simultaneous quantitative analysis of ketamine and medetomidine in ovine plasma.
- Bowman, D. B., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 266-274.
- Li, W., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 28(12), 2529-2533.
- ZefSci. (2025, May 6).
- Trefely, S., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 88(21), 10640-10647.
- De Zutter, J., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318.
- Ligor, M., et al. (2014). Metabolite Content Profiling of Bottlenose Dolphin Exhaled Breath. Analytical Chemistry, 86(20), 10221-10228.
- Kionka, C., & Grace, J. E. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of Clinical Biochemistry, 38(Pt 5), 417-433.
- Unchained Labs. (n.d.).
- Masocha, M. (2014). Application of Gas Chromatography–Mass Spectroscopy (GC-MS)
- Becker, G. (n.d.).
- Grant, R. P. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1027-1035.
- Dunphy, J. C., et al. (2001). Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples. Environmental Science & Technology, 35(6), 1223-1230.
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Technical Support Center: Experimental Controls for N,4-Dimethyl-2-pentanamine Hydrochloride Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing appropriate experimental controls when studying N,4-Dimethyl-2-pentanamine hydrochloride. Adherence to the principles outlined herein will enhance the rigor, reproducibility, and interpretability of your research findings.
Introduction to N,4-Dimethyl-2-pentanamine Hydrochloride
N,4-Dimethyl-2-pentanamine hydrochloride is a synthetic compound belonging to the class of amines.[1] Its structural similarity to sympathomimetic amines, such as amphetamine and its analogs, strongly suggests that its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.[2][3] Specifically, it is hypothesized to function as a monoamine reuptake inhibitor, blocking the action of transporter proteins for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).[2][3] This action increases the extracellular concentrations of these neurotransmitters, leading to various physiological and behavioral effects.
Due to its amphetamine-like structure, it is plausible that N,4-Dimethyl-2-pentanamine hydrochloride exhibits greater potency for DAT and NET compared to SERT.[4] However, the precise selectivity and potency (e.g., IC50 values) of this compound against each transporter have not been extensively reported in publicly available literature. Therefore, initial characterization studies are a prerequisite for designing well-controlled experiments.
This guide will walk you through the critical considerations for establishing robust experimental designs, from initial in vitro characterization to in vivo studies.
Part 1: In Vitro Studies - Characterizing Monoamine Transporter Inhibition
The foundation of studying N,4-Dimethyl-2-pentanamine hydrochloride lies in accurately characterizing its interaction with monoamine transporters. This is typically achieved using cell-based assays employing cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human isoforms of DAT, NET, and SERT.
Frequently Asked Questions (FAQs) for In Vitro Controls
Q1: What are the essential positive controls for a monoamine transporter uptake inhibition assay?
A1: Positive controls are crucial to validate that your assay system is working correctly and can detect inhibition. You should use well-characterized inhibitors with known selectivity profiles for each transporter.
| Transporter | Primary Positive Control | Rationale & Typical IC50 Range | Secondary/Broader Spectrum Control |
| DAT | GBR 12909 | A potent and selective DAT inhibitor.[5] | Cocaine |
| IC50: 1-10 nM | |||
| NET | Nisoxetine | A potent and selective NET inhibitor. | Desipramine |
| IC50: 0.5-5 nM | |||
| SERT | Fluoxetine (or Paroxetine) | A potent and selective SERT inhibitor (SSRI).[3] | Imipramine |
| IC50: 1-10 nM |
Note: The exact IC50 values can vary depending on the specific cell line, substrate concentration, and assay conditions. It is essential to determine these values in your own system.
Q2: How do I select an appropriate negative control?
A2: A negative control should be a compound that is structurally related to your test article but is known to be inactive at the target transporters. For N,4-Dimethyl-2-pentanamine hydrochloride, finding a perfect structural analog that is completely inactive can be challenging. An alternative and common practice is to use a "zero compound" or "vehicle" control, which represents the baseline transporter activity in the absence of any inhibitor. Additionally, using a compound known to be inactive at these transporters, such as a simple sugar like mannitol at a high concentration, can serve as a biological negative control to ensure that the observed effects are not due to non-specific interactions with the cell membrane or assay components.
Q3: What is a vehicle control and why is it critical?
A3: The vehicle is the solvent used to dissolve your test compound, in this case, N,4-Dimethyl-2-pentanamine hydrochloride. The vehicle control consists of the vehicle alone, added to the assay in the same concentration as in the experimental wells. This is critical because some solvents, like Dimethyl Sulfoxide (DMSO), can have effects on cell viability and transporter function at higher concentrations. You must ensure that the observed inhibition is due to your compound and not the solvent.
Recommendation: For in vitro assays, N,4-Dimethyl-2-pentanamine hydrochloride, being a hydrochloride salt, is likely soluble in aqueous buffers like PBS or HBSS. If a co-solvent is needed, use the lowest possible concentration of DMSO (typically <0.5%).
Experimental Workflow and Control Placement
The following diagram illustrates a typical workflow for a monoamine transporter uptake inhibition assay, highlighting the placement of essential controls.
Detailed Protocol: Fluorescent Monoamine Transporter Uptake Assay
This protocol is adapted for a 96-well format using a commercially available fluorescent substrate assay kit.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Black, clear-bottom 96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent substrate (e.g., a commercially available substrate that mimics biogenic amines)
-
Masking dye (often included in kits to quench extracellular fluorescence)
-
N,4-Dimethyl-2-pentanamine hydrochloride
-
Positive and negative control compounds
-
Vehicle (e.g., DMSO, sterile water)
Procedure:
-
Cell Plating:
-
Seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[6]
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of N,4-Dimethyl-2-pentanamine hydrochloride in the chosen vehicle.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Prepare working solutions of positive and negative controls at appropriate concentrations.
-
-
Assay Execution:
-
On the day of the assay, gently wash the cell monolayer with assay buffer.
-
Add the vehicle, control compounds, and test compound to the respective wells.
-
Prepare the substrate working solution containing the fluorescent substrate and masking dye according to the manufacturer's instructions.
-
Add the substrate working solution to all wells to initiate the uptake.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Troubleshooting In Vitro Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate. |
| Low signal-to-background ratio | Low transporter expression; Sub-optimal substrate concentration; Incorrect filter sets on the reader. | Verify transporter expression via a positive control; Titrate the substrate concentration; Check instrument settings.[7] |
| No inhibition observed with the test compound | Compound is inactive at the tested concentrations; Compound has low solubility; Compound has degraded. | Test a wider concentration range; Verify compound solubility in the assay buffer; Use freshly prepared compound solutions. |
| Vehicle control shows significant inhibition | Vehicle concentration is too high, causing toxicity or direct transporter inhibition. | Reduce the final concentration of the vehicle (e.g., DMSO to <0.1%); Test alternative, more inert vehicles. |
Part 2: In Vivo Studies - Assessing Physiological and Behavioral Effects
Once the in vitro profile of N,4-Dimethyl-2-pentanamine hydrochloride is established, in vivo studies are the next logical step to understand its effects in a whole organism. The choice of controls is paramount for interpreting behavioral and physiological data.
Frequently Asked Questions (FAQs) for In Vivo Controls
Q1: What is the most appropriate vehicle for in vivo administration of N,4-Dimethyl-2-pentanamine hydrochloride?
A1: The choice of vehicle depends on the route of administration and the solubility of the compound. As a hydrochloride salt, N,4-Dimethyl-2-pentanamine hydrochloride is expected to be soluble in aqueous solutions.
| Route of Administration | Recommended Vehicle | Considerations |
| Oral (gavage) | Sterile water or 0.9% saline. | Generally well-tolerated.[8] Methylcellulose (e.g., 0.5% in water) can be used if a suspension is needed.[3] |
| Intraperitoneal (IP) | 0.9% sterile saline. | Ensure the pH of the final solution is close to physiological (pH 7.4) to avoid irritation. |
| Intravenous (IV) | 0.9% sterile saline. | The solution must be sterile and free of particulates. |
Solubility Testing: It is crucial to perform solubility tests of N,4-Dimethyl-2-pentanamine hydrochloride in the intended vehicle at the desired concentrations before initiating animal studies.
Q2: How should I design my control groups for a behavioral study?
A2: A well-designed behavioral study should include multiple control groups to isolate the effects of the drug from other variables.
-
Vehicle Control Group: Receives the same volume of the vehicle via the same route and on the same schedule as the drug-treated groups. This group controls for any effects of the injection procedure and the vehicle itself.
-
Positive Control Group: Receives a well-characterized drug with a known effect on the behavior being measured. For studies on locomotor activity or stimulant-like effects, d-amphetamine is a common positive control.[9][10] This demonstrates that the behavioral paradigm is sensitive to drugs of the same class.
-
Naïve Control Group (Optional): This group is not subjected to any injections. It can be useful for assessing the baseline behavior of the animals in the absence of any experimental manipulation.
Logical Framework for In Vivo Control Selection
The following diagram illustrates the decision-making process for selecting appropriate in vivo controls.
Troubleshooting In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| High variability in behavioral responses | Inconsistent dosing; Animal stress; Circadian rhythm effects. | Ensure accurate dosing technique; Acclimate animals to the testing environment; Conduct experiments at the same time of day. |
| Unexpected adverse effects in the vehicle group | Vehicle is not well-tolerated at the administered volume or concentration. | Reduce the injection volume; Test alternative vehicles known to be inert.[11][12] |
| Lack of effect with the positive control | Incorrect dose of the positive control; The behavioral assay is not sensitive. | Verify the dose and potency of the positive control from literature; Re-evaluate and optimize the behavioral paradigm. |
| Precipitation of the test compound upon injection | Poor solubility of the compound in the vehicle at physiological pH. | Re-assess the solubility of the compound; Consider using a different vehicle or formulation (e.g., a suspension with a suspending agent like carboxymethylcellulose). |
Conclusion
The rigorous use of appropriate controls is non-negotiable for generating high-quality, interpretable data in studies of N,4-Dimethyl-2-pentanamine hydrochloride. Given the limited publicly available data on this specific compound, a systematic approach beginning with in vitro characterization to determine its monoamine transporter inhibition profile is essential. This initial data will then inform the selection of relevant doses and positive controls for subsequent in vivo experiments. By following the principles and protocols outlined in this guide, researchers can build a solid foundation for their investigations and contribute to a clearer understanding of the pharmacological effects of this compound.
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American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]
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PubChem. (n.d.). N,4-Dimethyl-2-pentanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
- Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: Characterization using behavioral tests. Humana Press.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50.
- Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the pharmacology of monoamine transporters. Molecular membrane biology, 26(6-7), 317-330.
- Roth, M. E., & Carroll, F. I. (2013). Probes for the monoamine transporters. Current topics in medicinal chemistry, 13(20), 2539-2550.
- Krzyzanowska, T., & Szeliga, J. (1978). Solubility of 2,4-dimethylpentane in water.
- Ten Eyck, G. R., & Taylor, B. E. (2013). Effects of Amphetamine on Conditioned Place Preference and Locomotion in the Male Green Tree Frog, Hyla cinerea. Journal of Herpetology, 47(3), 438-442.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
- Mayer, F. P., Wimmer, L., Dillon, C., Sitte, H. H., & Hohlrieder, N. (2016). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of neuroscience methods, 266, 148-156.
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Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]
- Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., & Baumann, M. H. (2015). Structure-activity relationships of monoamine transporter inhibitors: the role of stereochemistry. Current topics in medicinal chemistry, 15(17), 1717-1733.
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National Institute on Drug Abuse. (2018). Principles of Drug Addiction Treatment: A Research-Based Guide (Third Edition). Retrieved from [Link]
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Montana Molecular. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N,4-Dimethyl-2-pentanamine Hydrochloride Determination
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the determination of N,4-Dimethyl-2-pentanamine hydrochloride, a secondary amine that presents unique analytical challenges. We will delve into the validation of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental designs and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and relevant U.S. Food and Drug Administration (FDA) guidances.[1][2][3][4][5][6][7]
Introduction to N,4-Dimethyl-2-pentanamine Hydrochloride and Analytical Challenges
N,4-Dimethyl-2-pentanamine is a secondary aliphatic amine.[8] As a hydrochloride salt, it is typically a water-soluble solid.[8][9][10] The analytical challenges associated with this compound stem from its physicochemical properties:
-
Low Volatility: As a salt, it has low volatility, making direct GC analysis challenging without conversion to its more volatile free base or derivatization.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which complicates its detection by standard HPLC-UV methods.
-
High Polarity: The polar nature of the amine can lead to poor peak shapes and retention on traditional reversed-phase HPLC columns.[11]
These challenges necessitate careful method development and validation to ensure the analytical procedure is fit for its intended purpose.[4][5]
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5][12] A properly validated method provides assurance of its accuracy, precision, and reliability.[12] The core validation parameters, as stipulated by ICH and USP guidelines, include:[1][3][13][14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[3][17]
-
Accuracy: The closeness of test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will compare three analytical approaches for N,4-Dimethyl-2-pentanamine hydrochloride, complete with detailed experimental protocols and expected validation data.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating volatile compounds.[17] For amines, which can exhibit poor chromatographic behavior due to their polarity, derivatization is often employed to increase volatility and improve peak shape.[18][19]
Rationale for GC-FID
GC-FID is a robust and widely available technique in quality control laboratories. The Flame Ionization Detector provides excellent sensitivity for carbon-containing compounds. The primary challenge is the need for derivatization, which adds a step to the sample preparation process but can significantly improve chromatographic performance.[18] Trimethylsilylating reagents are commonly used for derivatizing amines for GC analysis.[3][20]
Experimental Protocol: GC-FID with Silylation
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 25 mg of N,4-Dimethyl-2-pentanamine hydrochloride standard or sample into a vial.
- Add 1.0 mL of a suitable organic solvent (e.g., Dichloromethane) and 100 µL of a tertiary amine base (e.g., Triethylamine) to neutralize the hydrochloride and liberate the free amine.
- Vortex to dissolve.
- Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[20]
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-FID Conditions:
- Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (Split ratio 20:1).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold for 5 minutes.
- Detector: FID at 280°C.
Visualization of the GC-FID Workflow
Caption: Workflow for GC-FID analysis of N,4-Dimethyl-2-pentanamine HCl.
Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
For non-volatile or thermally labile compounds, HPLC is the method of choice. To overcome the lack of a UV chromophore in N,4-Dimethyl-2-pentanamine, two strategies can be employed: pre-column derivatization with a UV-active reagent or ion-pair chromatography.
Rationale for HPLC-UV with Derivatization
Pre-column derivatization with an agent like dansyl chloride introduces a highly UV-absorbent moiety to the amine, allowing for sensitive detection.[9][21] This approach also tends to make the molecule more hydrophobic, improving its retention on reversed-phase columns.
Experimental Protocol: HPLC-UV with Dansyl Chloride Derivatization
1. Sample and Standard Preparation:
- Prepare a stock solution of N,4-Dimethyl-2-pentanamine hydrochloride in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
2. Derivatization Procedure:
- To 100 µL of the sample/standard solution, add 200 µL of a borate buffer (pH 9.5).
- Add 200 µL of a dansyl chloride solution (e.g., 1.5 mg/mL in Acetonitrile).
- Vortex and heat at 60°C for 45 minutes in the dark.
- Cool to room temperature and add 100 µL of a quenching agent (e.g., 2% methylamine solution) to react with excess dansyl chloride.
- Filter through a 0.45 µm syringe filter before injection.
3. HPLC-UV Conditions:
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase:
- A: 0.1% Formic acid in Water.
- B: 0.1% Formic acid in Acetonitrile.
- Gradient: 50% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
Visualization of the HPLC-UV Derivatization Workflow
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A Comparative Analysis for the Advanced Researcher: N,4-Dimethyl-2-pentanamine Hydrochloride vs. Amphetamine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) stimulants, a thorough understanding of both established and novel compounds is paramount for advancing research and development. This guide provides a detailed comparative analysis of the well-characterized psychostimulant, amphetamine, and the less-documented aliphatic amine, N,4-Dimethyl-2-pentanamine hydrochloride. While amphetamine's pharmacology is extensively documented, a notable scarcity of public-domain experimental data exists for N,4-Dimethyl-2-pentanamine hydrochloride.
This document, therefore, serves a dual purpose: to meticulously compare the known attributes of these two molecules and to provide a comprehensive framework of experimental protocols for researchers aiming to conduct a direct, head-to-head comparison. By juxtaposing the structural, chemical, and known pharmacological properties, and outlining the necessary experimental work, we aim to equip researchers with the foundational knowledge and practical methodologies required for a robust scientific investigation.
Structural and Physicochemical Distinctions
A fundamental differentiator between amphetamine and N,4-Dimethyl-2-pentanamine lies in their core chemical scaffolds. Amphetamine is a substituted phenethylamine, characterized by a phenyl ring attached to an ethylamine backbone.[1][2] This aromatic moiety is crucial for its interaction with monoamine transporters. In contrast, N,4-Dimethyl-2-pentanamine is an aliphatic amine, lacking the phenyl ring and possessing a branched pentane chain.[3][4] This structural divergence is the primary determinant of their anticipated differences in pharmacological activity.
| Property | N,4-Dimethyl-2-pentanamine Hydrochloride | Amphetamine |
| Chemical Structure | Aliphatic amine | Substituted phenethylamine |
| Molecular Formula | C7H18ClN | C9H13N |
| Molecular Weight | 151.68 g/mol [4][5] | 135.21 g/mol |
| Core Scaffold | Branched pentane chain | Phenyl ring with ethylamine side chain |
| Key Functional Groups | Secondary amine | Primary amine |
Structural Comparison Diagram
Caption: Chemical structures of N,4-Dimethyl-2-pentanamine and Amphetamine.
Pharmacological Profile: Knowns and Hypotheses
The pharmacological actions of amphetamine are well-established, centering on its interaction with monoamine transporters. It acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Amphetamine is transported into the presynaptic neuron, where it disrupts the vesicular storage of monoamines via vesicular monoamine transporter 2 (VMAT2) and promotes the reverse transport of dopamine and norepinephrine into the synaptic cleft. This leads to a significant increase in the extracellular concentrations of these neurotransmitters.
Due to the absence of specific pharmacological data for N,4-Dimethyl-2-pentanamine, its mechanism of action remains speculative. However, based on its aliphatic structure, it is hypothesized to have a different and likely less potent interaction with the monoamine transporters compared to amphetamine. The lack of a phenyl ring, which is a key pharmacophoric element for high-affinity binding to DAT and NET in phenethylamines, suggests that N,4-Dimethyl-2-pentanamine may act as a weaker monoamine releaser or reuptake inhibitor. Its stimulant effects, if any, might be mediated through different mechanisms or with a different pharmacological profile.
| Feature | Amphetamine | N,4-Dimethyl-2-pentanamine Hydrochloride (Hypothesized) |
| Primary Mechanism | Monoamine releaser and reuptake inhibitor | Likely a weaker monoamine releaser or reuptake inhibitor |
| Transporter Affinity | High affinity for DAT and NET | Lower affinity for DAT and NET expected |
| VMAT2 Interaction | Disrupts vesicular storage | Unknown, potentially weaker interaction |
| Neurotransmitter Release | Primarily Dopamine and Norepinephrine | Potential for some monoamine release, but likely less robust |
Proposed Mechanism of Action Diagram
Caption: Hypothesized comparative mechanisms of action.
Experimental Protocols for a Comparative Study
To elucidate the pharmacological profile of N,4-Dimethyl-2-pentanamine hydrochloride and directly compare it to amphetamine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an investigation.
In Vitro Assays: Monoamine Transporter Interaction
The foundational step is to determine the affinity and functional activity of N,4-Dimethyl-2-pentanamine at the dopamine, norepinephrine, and serotonin transporters.
Workflow for In Vitro Transporter Assays
Caption: Workflow for in vitro monoamine transporter characterization.
Step-by-Step Methodology: Neurotransmitter Release Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from the striatum (for dopamine) or hippocampus/cortex (for norepinephrine and serotonin) of rodent brains.
-
Radiolabeling: Incubate the synaptosomes with a radioactive monoamine (e.g., [3H]dopamine) to allow for uptake and vesicular storage.
-
Washing: Wash the synaptosomes to remove excess extracellular radiolabel.
-
Drug Incubation: Resuspend the radiolabeled synaptosomes in a physiological buffer and expose them to a range of concentrations of N,4-Dimethyl-2-pentanamine hydrochloride and amphetamine.
-
Sample Collection: At specified time points, collect the supernatant (containing released neurotransmitter) and the synaptosomal pellet.
-
Quantification: Use liquid scintillation counting to measure the amount of radioactivity in the supernatant and pellet.
-
Data Analysis: Calculate the percentage of neurotransmitter release for each drug concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Assays: Neurochemical and Behavioral Effects
In vivo studies are critical to understanding the physiological and behavioral consequences of these compounds in a whole organism.
3.2.1. In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[6][7]
Step-by-Step Methodology: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region, such as the nucleus accumbens or prefrontal cortex, of an anesthetized rodent.[7]
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Baseline Collection: On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer a dose of N,4-Dimethyl-2-pentanamine hydrochloride or amphetamine (systemically or via the probe).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the two compounds.
3.2.2. Locomotor Activity Assessment
This behavioral assay measures the stimulant or depressant effects of a compound on spontaneous movement.[8][9]
Step-by-Step Methodology: Locomotor Activity
-
Habituation: Place individual rodents in open-field arenas and allow them to habituate to the novel environment for a set period.
-
Drug Administration: Administer a range of doses of N,4-Dimethyl-2-pentanamine hydrochloride or amphetamine.
-
Data Collection: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a defined duration.
-
Data Analysis: Compare the dose-response curves for locomotor activity for both compounds to determine their relative potencies and efficacies as motor stimulants.
3.2.3. Drug Discrimination Studies
This sophisticated behavioral paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.[10][11][12]
Step-by-Step Methodology: Drug Discrimination
-
Training: Train rodents in a two-lever operant chamber to press one lever for a food reward after receiving an injection of a training drug (e.g., amphetamine) and a second lever after receiving a vehicle injection.
-
Acquisition: Continue training until the animals reliably press the correct lever based on the injection they received.
-
Substitution Testing: Once the discrimination is acquired, administer various doses of N,4-Dimethyl-2-pentanamine hydrochloride and observe which lever the animals press.
-
Data Analysis: If the animals press the amphetamine-appropriate lever after receiving N,4-Dimethyl-2-pentanamine, it suggests that the two drugs have similar subjective effects. The degree of substitution can be quantified to compare their potencies.
Synthesis Considerations
The synthesis of both amphetamine and N,4-Dimethyl-2-pentanamine can be achieved through various chemical routes. For research purposes, obtaining these compounds from reputable chemical suppliers is the most practical approach. However, understanding their synthesis can provide insights into potential impurities and stereoisomeric considerations.
-
Amphetamine Synthesis: Numerous methods for the synthesis of amphetamine have been documented, often involving the reduction of phenyl-2-propanone (P2P) or related precursors.[13][14]
-
N,4-Dimethyl-2-pentanamine Hydrochloride Synthesis: A patented method describes the synthesis of the (S)-enantiomer of 4,4-dimethyl-2-pentylamine hydrochloride, a structurally related compound, which involves the reaction of pivalaldehyde with (R)-tert-butyl sulfenamide followed by the addition of a methyl Grignard reagent and subsequent deprotection and purification steps.[15]
Conclusion and Future Directions
Such research will not only elucidate the pharmacological properties of N,4-Dimethyl-2-pentanamine but also contribute to a broader understanding of the structure-activity relationships of aliphatic amines as CNS stimulants. The findings from these studies will be invaluable for drug development professionals and the scientific community at large.
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A Comparative Guide to the Peer-Reviewed Validation of N,4-Dimethyl-2-pentanamine Hydrochloride: A Framework for Future Research
This guide provides a comprehensive analysis of N,4-Dimethyl-2-pentanamine hydrochloride, a synthetic stimulant also known as 1,3-dimethylbutylamine (DMBA). It is intended for researchers, scientists, and drug development professionals. Given the notable scarcity of peer-reviewed validation studies on its pharmacological and toxicological effects, this document serves as a comparative framework, juxtaposing N,4-Dimethyl-2-pentanamine with well-characterized stimulants. Furthermore, it outlines detailed experimental protocols to facilitate future research and rigorous validation of this compound. In 2015, the U.S. Food and Drug Administration (FDA) stated that DMBA is not approved for use in dietary supplements, highlighting the critical need for scientific investigation into its safety and effects.[1][2]
Introduction to N,4-Dimethyl-2-pentanamine Hydrochloride (DMBA)
N,4-Dimethyl-2-pentanamine hydrochloride is a synthetic compound that has appeared in some pre-workout and weight-loss supplements.[1] It is structurally similar to the prohibited stimulant 1,3-dimethylamylamine (DMAA).[1] The lack of robust scientific studies on DMBA's health effects and safety profile is a significant concern.[1] This guide aims to address this knowledge gap by providing a scientifically grounded approach to its evaluation.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C7H18ClN | [3] |
| Molecular Weight | 151.68 g/mol | [3][4] |
| IUPAC Name | N,4-dimethylpentan-2-amine;hydrochloride | [3] |
| Synonyms | 1,3-dimethylbutylamine, DMBA, AMP Citrate | [1][2] |
Comparative Analysis with Structurally Related Stimulants
Due to the limited direct research on DMBA, a comparative analysis with well-understood stimulants like d-amphetamine and methamphetamine can offer insights into its potential pharmacological profile. Both d-amphetamine and methamphetamine are potent central nervous system stimulants that increase the levels of dopamine and norepinephrine in the brain.[5]
Structural Similarities and Potential Mechanism of Action:
The chemical structure of DMBA suggests it may act as a sympathomimetic amine, similar to amphetamines. The N-methylation in both DMBA and methamphetamine, as compared to the primary amine in amphetamine, can influence potency and metabolic stability. Methamphetamine is generally considered to be more potent than d-amphetamine, with longer-lasting effects at comparable doses.[5] It is plausible that DMBA interacts with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), to inhibit reuptake and/or promote the release of these neurotransmitters.
Hypothesized Signaling Pathway of DMBA
Caption: Hypothesized mechanism of action for DMBA at the synapse.
Comparative Data Summary:
| Feature | N,4-Dimethyl-2-pentanamine (DMBA) | d-Amphetamine | Methamphetamine |
| Primary Mechanism | Hypothesized to be a monoamine transporter inhibitor/releaser | Dopamine and norepinephrine releaser and reuptake inhibitor | More potent dopamine and norepinephrine releaser than d-amphetamine |
| Clinical Use | None; not approved for supplements[1] | Treatment of ADHD and narcolepsy | Limited use for ADHD and obesity |
| Abuse Potential | Unknown, but structurally similar to compounds with high abuse potential | High | Very High |
| Reported Effects | Anecdotal reports of stimulant effects | Increased wakefulness, focus, euphoria | Intense euphoria, increased energy and libido |
| Cardiovascular Effects | Unknown | Increased heart rate and blood pressure | More pronounced and prolonged cardiovascular effects than d-amphetamine |
Experimental Protocols for Validation
To rigorously assess the effects of N,4-Dimethyl-2-pentanamine hydrochloride, a series of in vitro and in vivo studies are necessary. The following protocols are based on standard methodologies for characterizing novel stimulant compounds.
In Vitro Validation
A. Radioligand Binding Assay for Dopamine and Norepinephrine Transporters
This assay determines the affinity of DMBA for DAT and NET.
-
Objective: To determine the binding affinity (Ki) of DMBA for human DAT and NET.
-
Materials:
-
HEK293 cells stably expressing human DAT or NET.
-
[³H]-WIN 35,428 (for DAT) or [³H]-Nisoxetine (for NET).
-
N,4-Dimethyl-2-pentanamine hydrochloride.
-
Scintillation counter and vials.
-
-
Protocol:
-
Prepare cell membranes from HEK293-hDAT and HEK293-hNET cells.
-
In a 96-well plate, add increasing concentrations of DMBA (e.g., 1 nM to 100 µM).
-
Add a constant concentration of the respective radioligand.
-
Incubate at room temperature for 2 hours.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 and Ki values using non-linear regression analysis.
-
B. In Vitro Neurotransmitter Release Assay
This assay measures the ability of DMBA to induce the release of dopamine and norepinephrine from synaptosomes.
-
Objective: To quantify DMBA-induced release of [³H]-dopamine and [³H]-norepinephrine.
-
Materials:
-
Rat striatal (for dopamine) and hippocampal (for norepinephrine) tissue.
-
[³H]-dopamine and [³H]-norepinephrine.
-
Perfusion system.
-
-
Protocol:
-
Prepare synaptosomes from the dissected brain regions.
-
Load the synaptosomes with the respective [³H]-neurotransmitter.
-
Transfer the loaded synaptosomes to a perfusion system.
-
Establish a stable baseline of neurotransmitter release.
-
Introduce varying concentrations of DMBA into the perfusion buffer.
-
Collect fractions and measure radioactivity.
-
Calculate the percentage of neurotransmitter release above baseline.
-
In Vivo Validation
Workflow for In Vivo Validation of DMBA
Caption: A typical workflow for an in vivo study of DMBA's effects.
A. Locomotor Activity in Rodents
This study assesses the stimulant effects of DMBA on spontaneous movement.
-
Objective: To evaluate the effect of DMBA on locomotor activity in rats.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Habituate rats to the open-field arenas for 60 minutes.
-
Administer DMBA (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Immediately place the rats back into the arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 120 minutes using an automated tracking system.
-
Analyze the data in time bins to assess the onset and duration of action.
-
Analytical Method Validation
Workflow for LC-MS/MS Method Validation
Caption: Workflow for validating an analytical method for DMBA quantification.
A. Quantification of DMBA in Plasma using LC-MS/MS
This method is for the accurate measurement of DMBA in biological samples.
-
Objective: To develop and validate a sensitive and specific LC-MS/MS method for DMBA quantification in rat plasma.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of DMBA).[6]
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and transfer the supernatant to a clean tube.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DMBA and the internal standard.
-
-
Validation Parameters (based on ICH guidelines):
-
Specificity: Absence of interfering peaks in blank plasma.
-
Linearity: Correlation coefficient (r²) > 0.99 over the desired concentration range.
-
Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios.
-
Matrix Effect and Recovery: Assessed to ensure the sample preparation is effective.
-
-
Conclusion
N,4-Dimethyl-2-pentanamine hydrochloride (DMBA) is a synthetic stimulant with a concerning lack of peer-reviewed safety and efficacy data. Its structural similarity to other potent sympathomimetics warrants a thorough investigation of its pharmacological and toxicological profile. This guide provides a comparative context and a detailed roadmap for researchers to undertake the necessary validation studies. By employing the described in vitro, in vivo, and analytical methodologies, the scientific community can begin to build a comprehensive understanding of DMBA's effects, ensuring that regulatory decisions and public health advisories are based on robust scientific evidence.
References
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PubChem. (n.d.). N,4-Dimethyl-2-pentanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Hart, C. L., et al. (2007). Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans. Psychopharmacology, 197(3), 445–455. Retrieved from [Link]
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Little, H. J., & Rees, J. M. (1980). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology, 32(11), 751–756. Retrieved from [Link]
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Angene Chemical. (n.d.). N,4-Dimethyl-2-pentanamine hydrochloride. Retrieved from [Link]
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Operation Supplement Safety. (2022). DMBA: Another prohibited stimulant. Retrieved from [Link]
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PubChem. (n.d.). N,4-Dimethyl-2-pentanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, R., et al. (2016). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances, 6(18), 14817-14828. Retrieved from [Link]
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Vamvakides, A. (2003). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Fundamental & Clinical Pharmacology, 17(4), 425-432. Retrieved from [Link]
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Daberkow, D. P., et al. (2007). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. Journal of Neuroscience, 27(31), 8276–8287. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Molecules, 29(11), 2536. Retrieved from [Link]
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Department of Drug Administration, Nepal. (2018). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. ResearchGate. Retrieved from [Link]
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Trivedi, B. K., et al. (1994). Synthesis and pharmacological evaluation of hexahydrofluorenamines as noncompetitive antagonists at the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 37(11), 1653–1659. Retrieved from [Link]
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Saini, S., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7), 133-143. Retrieved from [Link]
-
Khorolskiy, M., et al. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Iranian Journal of Pharmaceutical Research, 20(3), e124493. Retrieved from [Link]
-
Chemchart. (n.d.). N,4-dimethyl-2-pentanamine hydrochloride. Retrieved from [Link]
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-
Friedman, M. A., et al. (1977). In vitro and in vivo effects of dimethylnitrosamine on mouse liver mitochondrial function. Proceedings of the Society for Experimental Biology and Medicine, 154(4), 530-533. Retrieved from [Link]
-
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
